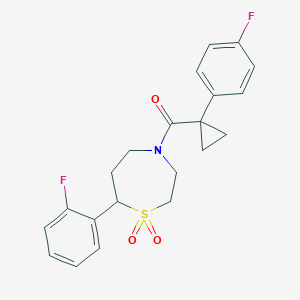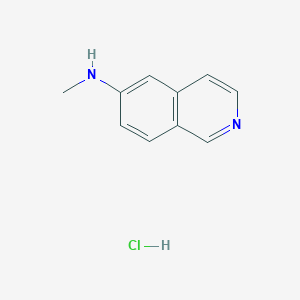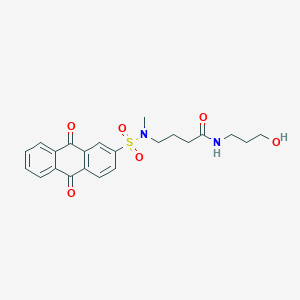![molecular formula C16H19NO4 B2700737 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2287323-44-6](/img/structure/B2700737.png)
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.1.0]heptane-7-carboxylic acid.
Mécanisme D'action
The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a modulator of the GABAergic system. It is believed to enhance GABAergic neurotransmission by increasing the release of GABA and inhibiting its reuptake. This results in an overall increase in the inhibitory tone of the central nervous system, leading to anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to an overall increase in inhibitory tone. It has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter. This results in a decrease in excitatory tone, leading to anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. It has also been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid. One of the areas of interest is its potential as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Additionally, studies are needed to determine the optimal dosage and administration route for this compound to maximize its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid involves the condensation reaction between 1,3-cyclohexadiene and phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-11-7-4-8-12(13(11)14)17-16(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZNPWRXBVQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)O)C(C1)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)

![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)




![3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700675.png)